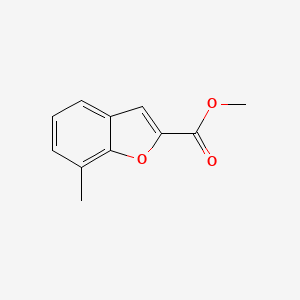

Methyl 7-methylbenzofuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 7-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-4-3-5-8-6-9(11(12)13-2)14-10(7)8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMGTOOXBRGGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(O2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methylbenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-5-methylbenzaldehyde with methyl bromoacetate in the presence of a base such as sodium carbonate. The reaction proceeds through an intramolecular cyclization to form the benzofuran ring, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring, leading to a wide range of derivatives .

Scientific Research Applications

Pharmaceutical Applications

Methyl 7-methylbenzofuran-2-carboxylate is primarily investigated for its therapeutic properties, particularly as an anti-inflammatory and anticancer agent.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound can act as inhibitors of leukotriene biosynthesis, which is crucial in inflammatory responses. These compounds have shown efficacy in treating conditions such as asthma, allergic reactions, and other inflammatory diseases by mitigating the effects of leukotrienes, which are mediators of inflammation .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzofuran derivatives. For instance, derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. In particular:

- Cell Lines Tested : MDA-MB-231 (breast carcinoma), CEM (lymphoblastic leukemia), and HeLa (cervical carcinoma).

- IC50 Values : The compounds showed IC50 values ranging from 0.08 to 0.19 μM, indicating potent activity against tumor cells .

The mechanism behind this activity often involves apoptosis induction in cancer cells, making these compounds promising candidates for further development as anticancer agents .

Beyond their pharmaceutical applications, this compound derivatives exhibit a range of biological activities:

- Antioxidant : They possess properties that help combat oxidative stress.

- Antimicrobial : Some studies suggest efficacy against various bacterial strains.

- Antiviral : Potential activity against viruses like Hepatitis C has been noted .

Material Science Applications

This compound has also been explored for its utility in material science:

Fluorescent Materials

Recent advancements have led to the synthesis of blue fluorescent benzofuran derivatives using this compound as a precursor. These materials are being studied for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable photophysical properties .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships is crucial for optimizing the efficacy of this compound derivatives.

Synthesis Techniques

The compound can be synthesized through various methods, including:

- Microwave-assisted synthesis techniques that enhance yield and reduce reaction time.

- Traditional organic synthesis methods involving condensation reactions .

Structure-Activity Relationship

SAR studies reveal that modifications in the benzofuran structure significantly affect biological activity. For example, the introduction of halogen or alkyl groups can enhance anticancer potency while maintaining low toxicity towards normal cells .

Case Studies and Data Tables

The following table summarizes key findings from various studies on this compound and its derivatives:

Mechanism of Action

The mechanism of action of methyl 7-methylbenzofuran-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, some benzofuran derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes or disrupting cell membrane integrity. In anticancer research, these compounds may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Comparison

The following table summarizes substituents, molecular formulas, and physical properties of methyl 7-methylbenzofuran-2-carboxylate and related compounds:

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) at the 7-position may enhance solubility compared to electron-withdrawing groups (e.g., bromo, chloro), which could increase stability but reduce bioavailability .

Biological Activity

Methyl 7-methylbenzofuran-2-carboxylate is an organic compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure with significant potential in various biological applications. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic properties supported by recent research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10O3

- Molecular Weight : Approximately 190.20 g/mol

- Structural Features : Contains a carboxylate group and a methyl substitution at the 7-position of the benzofuran moiety, contributing to its unique biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

-

Inhibition of Cell Proliferation : The compound has demonstrated significant antiproliferative activity against several human cancer cell lines, including:

- Breast Carcinoma (MDA-MB-231)

- Cervical Carcinoma (HeLa)

- Lymphoblastic Leukemia (CEM)

Cell Line IC50 (µM) MDA-MB-231 15.3 HeLa 12.5 CEM 18.7 - Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells, as evidenced by increased activity of caspase markers and DNA intercalation assays indicating potential interaction with cellular DNA .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

-

In Vitro Antimicrobial Efficacy : It exhibits promising antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis and other common pathogens. The minimum inhibitory concentrations (MIC) for selected strains are summarized below:

These results suggest that the compound could serve as a lead for developing new antimycobacterial agents .

Microorganism MIC (µg/mL) M. tuberculosis H37Rv 8 Staphylococcus aureus 4 Escherichia coli 16

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzofuran structure can significantly influence biological activity. For example, the presence of specific substituents at different positions on the benzofuran ring can enhance or diminish anticancer and antimicrobial properties .

Case Studies and Research Findings

- Study on Anticancer Activity : A study evaluated a series of benzofuran derivatives, including this compound, showing that compounds with similar structures exhibited varying degrees of cytotoxicity across different cancer cell lines. Notably, those with a hydroxyl group at the C-6 position showed enhanced activity against MDA-MB-231 cells .

- Antimicrobial Evaluation : Research highlighted that methyl benzofurans with specific substitutions demonstrated significant effectiveness against M. tuberculosis, suggesting potential therapeutic applications in treating resistant strains .

Q & A

Q. How to design a high-throughput screening workflow for this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.